Aminobimane

Description

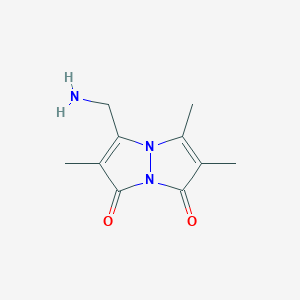

Aminobimane (synonyms: monobromobimane, bimane AM) is a fluorescent chemical probe widely used to label thiol groups in proteins and peptides. Its structure comprises a bicyclic bimane core with an amino functional group, enabling selective reactivity with cysteine residues under mild conditions. This compound exhibits strong fluorescence at ~480 nm upon excitation at ~380 nm, making it valuable in biochemical assays, protein folding studies, and live-cell imaging .

Properties

IUPAC Name |

7-(aminomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLADQYKRYSPMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C(=O)N2C1=O)C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443060 | |

| Record name | Aminobimane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76421-90-4 | |

| Record name | Aminobimane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminomethyl-2,5,6-trimethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminobimane typically involves the reaction of bimane with an amine source under controlled conditions. One common method is the reaction of bimane with ammonia or primary amines in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to facilitate the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Aminobimane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: This compound can participate in substitution reactions where the amino group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Aminobimane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of aminobimane involves its ability to act as a fluorescent probe. When this compound reacts with primary amines, it forms a fluorescent complex that can be detected using fluorescence spectroscopy. This property is due to the unique electronic structure of this compound, which allows it to absorb and emit light at specific wavelengths .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Aminobimane belongs to the bimane family, which includes derivatives with distinct substituents influencing reactivity, solubility, and fluorescence. Below is a comparative analysis with two key analogues:

Table 1: Key Properties of this compound and Analogues

| Compound | Molecular Weight (g/mol) | Fluorescence λex/λem (nm) | Primary Application | Reactivity Profile |

|---|---|---|---|---|

| This compound | 274.1 | 380/480 | Thiol labeling in proteins | Selective for cysteine |

| Monobromobimane | 274.1 | 380/480 | Similar to this compound | Less selective in acidic pH |

| Dibromobimane | 352.9 | 390/490 | Crosslinking disulfide bonds | Higher steric hindrance |

Key Findings:

This compound vs. Monobromobimane: Both share identical molecular weights and fluorescence profiles. However, this compound’s amino group enhances specificity for cysteine residues in neutral pH environments, whereas monobromobimane exhibits nonspecific binding under acidic conditions . Applications: this compound is preferred for live-cell imaging due to reduced cytotoxicity compared to monobromobimane .

This compound vs. Dibromobimane: Dibromobimane’s dual bromine substituents increase molecular weight and steric hindrance, limiting its utility in labeling small peptides. However, it is superior for crosslinking disulfide bonds in large proteins . Fluorescence Shift: Dibromobimane’s emission at 490 nm reduces overlap with cellular autofluorescence, improving signal clarity in complex matrices .

Functionally Similar Thiol-Reactive Probes

This compound is often compared to non-bimane thiol-reactive fluorophores:

Table 2: Comparison with Non-Bimane Probes

| Compound | Fluorescence λex/λem (nm) | Thiol Reactivity | Cell Permeability | Stability in Aqueous Solution |

|---|---|---|---|---|

| This compound | 380/480 | High | Moderate | Stable at pH 7–8 |

| Fluorescein-5-maleimide | 494/518 | Moderate | Low | Prone to hydrolysis |

| NBD-Cl | 465/535 | Low | High | Light-sensitive |

Key Findings:

- Fluorescein-5-maleimide : Offers brighter emission but lower thiol specificity and poor cell permeability. Its hydrolysis susceptibility limits use in long-term assays .

- NBD-Cl (7-Chloro-4-nitrobenzofurazan) : Superior cell permeability but requires UV excitation, increasing phototoxicity. Its fluorescence is quenched in aqueous environments, reducing utility in extracellular studies .

Research Implications and Limitations

- Advantages of this compound: High selectivity for cysteine residues. Compatibility with physiological pH.

- Limitations :

- Moderate cell permeability compared to NBD-Cl.

- Overlap with autofluorescence in some biological samples.

Recent studies highlight hybrid probes (e.g., bimane-acridine derivatives) to address these limitations, combining this compound’s specificity with improved membrane penetration .

Biological Activity

Aminobimane (AB) is a fluorescent compound that has gained attention for its biological activity, particularly in the context of cellular studies and therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is a derivative of bimane, a compound known for its ability to form stable adducts with thiols, particularly glutathione. This property makes it a useful tool in biochemistry for studying oxidative stress and cellular redox states. The compound's fluorescence properties allow for real-time monitoring in live cells, making it an invaluable resource in biological research.

This compound primarily acts through the following mechanisms:

- Formation of Thiol Adducts : AB reacts with thiol groups in proteins and small molecules, leading to the formation of stable adducts. This reaction is particularly significant in the context of oxidative stress, where glutathione levels can be monitored.

- Fluorescence Signaling : The compound exhibits strong fluorescence upon binding to thiols, allowing researchers to visualize and quantify cellular processes involving oxidative stress and thiol metabolism.

- Antioxidant Activity : By reacting with reactive oxygen species (ROS), this compound can help mitigate oxidative damage within cells, contributing to its role as an antioxidant.

Biological Activities

Several studies have highlighted the diverse biological activities associated with this compound:

- Antioxidant Properties : Research indicates that this compound can effectively scavenge free radicals, thereby reducing oxidative stress in various cell types. This property has implications for neuroprotection and cancer therapy .

- Cellular Imaging : Due to its fluorescent nature, AB is widely used in imaging studies to track cellular processes such as apoptosis and necrosis. It allows for the visualization of cellular responses to oxidative stress in real-time .

- Therapeutic Potential : Studies have explored the use of this compound in therapeutic contexts, particularly concerning neurodegenerative diseases where oxidative stress plays a critical role. Its ability to penetrate cell membranes and react with intracellular thiols makes it a candidate for further investigation .

Case Study 1: Neuroprotection

In a study investigating the neuroprotective effects of this compound, researchers treated neuronal cell cultures with AB under conditions of oxidative stress induced by hydrogen peroxide. The results showed that AB significantly reduced cell death compared to controls, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Cancer Therapy

Another study assessed the efficacy of this compound in cancer cell lines exposed to chemotherapeutic agents. The findings indicated that AB enhanced the sensitivity of cancer cells to treatment by modulating redox status and promoting apoptosis through increased ROS levels .

Research Findings

The following table summarizes key research findings related to this compound's biological activity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.